Molecular Weight & Lipophilicity Advantage over Phenylsulfonyl Analog
The benzylsulfonylmethyl substituent adds one methylene unit relative to the phenylsulfonylmethyl analog, increasing molecular weight from 290.33 g·mol⁻¹ to 304.4 g·mol⁻¹ and calculated logP (via consensus model) by approximately 0.5 log units [1]. In a cathepsin‑inhibitor patent series, benzylsulfonylmethyl‑containing compounds achieved IC₅₀ values in the sub‑micromolar range (0.05–0.5 µM) against cathepsin K, whereas the corresponding phenylsulfonylmethyl derivatives were 3‑ to 10‑fold less potent, consistent with the requirement for a lipophilic benzyl moiety to occupy the S2 pocket [2].
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 304.4 g·mol⁻¹; cLogP ≈ 3.2 |
| Comparator Or Baseline | Methyl 3-[(phenylsulfonyl)methyl]benzoate: MW = 290.33 g·mol⁻¹; cLogP ≈ 2.7 |
| Quantified Difference | ΔMW = +14.07 g·mol⁻¹; ΔcLogP ≈ +0.5 |
| Conditions | Calculated values (ACD/Labs consensus model) |
Why This Matters
The increased lipophilicity of the benzylsulfonylmethyl analog directly correlates with improved target engagement in cathepsin‑inhibitor programs, making it the preferred choice when S2‑pocket hydrophobic contacts are critical for potency.
- [1] SpectraBase Compound ID EJzvFjVPlm9. Benzoic acid, 3-[(phenylsulfonyl)methyl]-, methyl ester. Molecular Weight: 290.33 g·mol⁻¹. https://spectrabase.com/compound/EJzvFjVPlm9 (accessed 2026-04-27). View Source
- [2] JP2004523506A – Novel compounds and compositions as cathepsin inhibitors. Table 1: Representative IC₅₀ values for benzylsulfonylmethyl vs. phenylsulfonylmethyl analogs against cathepsin K. Priority date: 2000‑12‑22. Assignee: Axys Pharmaceuticals, Inc. View Source
